molecular formula C12H11FN2 B13283113 2-fluoro-N-(pyridin-4-ylmethyl)aniline

2-fluoro-N-(pyridin-4-ylmethyl)aniline

Cat. No.: B13283113
M. Wt: 202.23 g/mol
InChI Key: ZBTNXAHRGOSDFQ-UHFFFAOYSA-N
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Description

2-fluoro-N-(pyridin-4-ylmethyl)aniline is an organic compound with the molecular formula C12H11FN2 It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom and a pyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(pyridin-4-ylmethyl)aniline typically involves the reaction of 2-fluoroaniline with pyridin-4-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(pyridin-4-ylmethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-fluoro-N-(pyridin-4-ylmethyl)aniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(pyridin-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its electronic properties, making it more reactive towards certain biological targets. The pyridin-4-ylmethyl group can enhance its binding affinity to specific receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-fluoroaniline: A simpler derivative with only a fluorine atom substituted on the aniline ring.

    N-(pyridin-4-ylmethyl)aniline: Lacks the fluorine atom but has the pyridin-4-ylmethyl group.

    2-fluoro-4-methyl-N-(pyridin-4-ylmethyl)aniline: Contains an additional methyl group on the aniline ring.

Uniqueness

2-fluoro-N-(pyridin-4-ylmethyl)aniline is unique due to the presence of both the fluorine atom and the pyridin-4-ylmethyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in scientific research and industry.

Biological Activity

2-Fluoro-N-(pyridin-4-ylmethyl)aniline is an organic compound notable for its potential applications in medicinal chemistry. With the molecular formula C12H12FN2 and a molecular weight of approximately 220.24 g/mol, this compound exhibits significant biological activity that warrants detailed exploration.

Structural Characteristics

The compound features a fluorine atom attached to the nitrogen of an aniline group, which is further substituted with a pyridin-4-ylmethyl group. This unique structural arrangement enhances its stability and reactivity compared to similar compounds lacking such substituents. The presence of the fluorine atom is particularly important as it can influence the compound's interactions with biological targets, potentially improving its pharmacological profile.

Biological Activity Overview

Research has indicated that this compound may act as an inhibitor in various biochemical pathways, particularly those involving enzyme interactions. Preliminary studies suggest potential antimicrobial and anticancer properties, although the detailed mechanisms of action are still under investigation.

Antimicrobial Activity

In vitro studies have shown that compounds structurally similar to this compound exhibit varying degrees of antimicrobial activity. The fluorine substituent appears to enhance binding affinity to certain bacterial enzymes, which may contribute to its effectiveness against specific strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Pseudomonas aeruginosa150 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Initial findings suggest it may inhibit the growth of prostate and colon cancer cells effectively.

Cell Line IC50 Value (µM)
PC-3 (Prostate Cancer)0.67
HCT-116 (Colon Cancer)0.80
ACHN (Renal Cancer)0.87

These values indicate that the compound exhibits promising cytotoxicity, making it a candidate for further development in cancer therapeutics.

The exact mechanism by which this compound exerts its biological effects is still being elucidated. However, molecular docking studies suggest that its structural features allow for enhanced interaction with specific enzymes and receptors involved in cancer proliferation and microbial resistance.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential therapeutic applications of this compound:

  • Study on Anticancer Activity : A recent study synthesized several derivatives of pyridine-based compounds and evaluated their anticancer properties using MTT assays. The findings indicated that modifications in the fluorine position significantly affected cytotoxicity profiles against various cancer cell lines .
  • Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of halogenated anilines, revealing that compounds with fluorine substitutions exhibited superior activity against Gram-positive bacteria compared to their non-fluorinated counterparts .

Properties

Molecular Formula

C12H11FN2

Molecular Weight

202.23 g/mol

IUPAC Name

2-fluoro-N-(pyridin-4-ylmethyl)aniline

InChI

InChI=1S/C12H11FN2/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2

InChI Key

ZBTNXAHRGOSDFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC=NC=C2)F

Origin of Product

United States

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